(2R)-3,3,3-trifluoro-2-methylpropanoic acid
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Overview
Description
(2R)-3,3,3-Trifluoro-2-methylpropanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a propanoic acid backbone The compound is notable for its chiral center at the second carbon, which imparts specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3,3-trifluoro-2-methylpropanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the enantioselective synthesis starting from chiral precursors. The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products include trifluoromethyl ketones or aldehydes.
Reduction: Products include trifluoromethyl alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(2R)-3,3,3-Trifluoro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2R)-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
(2R)-2-Methylpropanoic Acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,3,3-Trifluoro-2-hydroxypropanoic Acid: Contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.
(2R)-3,3,3-Trifluoro-2-ethylpropanoic Acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: (2R)-3,3,3-Trifluoro-2-methylpropanoic acid is unique due to the combination of its chiral center and the trifluoromethyl group. This combination imparts specific stereochemical and electronic properties that make it valuable in various applications, particularly in the design of bioactive molecules and materials with unique properties.
Properties
Molecular Formula |
C4H5F3O2 |
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Molecular Weight |
142.08 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9)/t2-/m1/s1 |
InChI Key |
DQOGDQIDOONUSK-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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